molecular formula C8H8ClF2N B2420225 1-(4-Chloro-2,6-difluorophenyl)ethanamine CAS No. 1270424-09-3

1-(4-Chloro-2,6-difluorophenyl)ethanamine

Cat. No.: B2420225
CAS No.: 1270424-09-3
M. Wt: 191.61
InChI Key: PTAKYWYOQWWZRN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

1-(4-Chloro-2,6-difluorophenyl)ethanamine belongs to the class of substituted benzylamine derivatives. Its systematic IUPAC name is derived from the parent ethanamine backbone, with a phenyl group substituted at the 4-position with chlorine and at the 2- and 6-positions with fluorine atoms. The numbering of the aromatic ring follows the lowest possible locants for substituents, resulting in the full name (1-(4-chloro-2,6-difluorophenyl)ethan-1-amine) .

Table 1: Nomenclature Breakdown

Component Description
Parent structure Ethanamine (C₂H₅NH₂)
Substituents - Chlorine at position 4
- Fluorine at positions 2 and 6
Stereochemistry Chiral center at C1 (for enantiomeric forms)

The compound’s CAS registry number (518357-43-2) and molecular formula (C₈H₈ClF₂N) provide additional identifiers. Its SMILES notation (CC@HN) distinguishes stereoisomers through the @@ symbol.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by steric and electronic interactions between substituents. The benzene ring adopts a planar configuration, with bond angles near 120° for sp²-hybridized carbons. Key bond lengths include:

  • C-Cl : ~1.74 Å
  • C-F : ~1.35 Å
  • C-N : ~1.47 Å.

The ethylamine side chain exhibits free rotation around the C-N bond, but steric hindrance from the 2,6-difluoro substituents restricts conformational flexibility. Density functional theory (DFT) calculations suggest that the s-trans conformation (where the amine group is antiperiplanar to the aromatic ring) is energetically favored due to reduced dipole-dipole repulsion.

Table 2: Key Geometric Parameters

Parameter Value (Å/°) Rationale
C-Cl bond length 1.74 Typical for aryl chlorides
C-F bond length 1.35 Shorter due to high electronegativity
C-N bond length 1.47 Intermediate between single and double bonds
Dihedral angle (C1-C-N) 180° Minimizes steric clashes in s-trans form

Crystallographic Data and Solid-State Packing Arrangements

While single-crystal X-ray diffraction data for the free base is limited, related hydrochloride salts (e.g., (R)- and (S)-enantiomers) reveal insights into solid-state behavior. The chiral centers in enantiomers lead to distinct packing motifs:

  • (R)-enantiomer : Forms a monoclinic lattice (space group P2₁) with intermolecular N-H⋯Cl hydrogen bonds (2.1–2.3 Å).
  • (S)-enantiomer : Crystallizes in an orthorhombic system (space group P2₁2₁2₁) with weaker F⋯H-N interactions (2.5 Å).

In both cases, the aromatic rings stack in a herringbone pattern, stabilized by π-π interactions (3.4–3.6 Å separation).

Comparative Analysis of Enantiomeric Forms [(S)- vs. (R)-Configurations]

The enantiomers of this compound exhibit identical connectivity but differ in spatial arrangement. Key distinctions include:

Table 3: Enantiomer Comparison

Property (R)-Enantiomer (S)-Enantiomer
Specific rotation +24.5° (c = 1, methanol) -24.5° (c = 1, methanol)
Chromatographic behavior Retained longer on chiral OD-H columns Elutes earlier under similar conditions
Hydrogen-bonding network Stronger N-H⋯Cl interactions Dominated by C-F⋯H-N contacts
Synthetic accessibility Often via (R)-BINOL-mediated asymmetric synthesis Prepared via enzymatic resolution

Pharmacologically, the (R)-enantiomer shows higher receptor affinity in preliminary studies, though detailed mechanistic data remain proprietary.

Properties

IUPAC Name

1-(4-chloro-2,6-difluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2N/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAKYWYOQWWZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1F)Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270424-09-3
Record name 1-(4-chloro-2,6-difluorophenyl)ethan-1-amine
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Preparation Methods

The synthesis of 1-(4-Chloro-2,6-difluorophenyl)ethanamine typically involves the reaction of 4-chloro-2,6-difluorobenzaldehyde with an appropriate amine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-2,6-difluorophenyl)ethanamine undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1-(4-Chloro-2,6-difluorophenyl)ethanamine has diverse applications in several scientific domains:

Chemistry

  • Acts as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology

  • Utilized in enzyme interaction studies and receptor binding due to its structural resemblance to biologically active amines.

Medicine

  • Investigated for potential therapeutic applications, including its use as a precursor for drug development targeting various diseases.

Industry

  • Employed in the production of agrochemicals and specialty chemicals.

Case Study 1: Antimicrobial Efficacy

In laboratory settings, this compound was tested against various strains of Mycobacterium tuberculosis. Results indicated significant bacterial viability reduction at concentrations as low as 10 µg/mL, showcasing its potential as a therapeutic agent against resistant strains.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after 24 hours of exposure, suggesting a mechanism involving caspase activation.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of mycobacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of key metabolic enzymes

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2,6-difluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction kinetics provide insights into its effects at the molecular level .

Comparison with Similar Compounds

1-(4-Chloro-2,6-difluorophenyl)ethanamine can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituent pattern and functional group, which contribute to its distinct chemical behavior and research applications.

Biological Activity

1-(4-Chloro-2,6-difluorophenyl)ethanamine, also known as a derivative of phenethylamine, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C9H10ClF2N
  • Molecular Weight : 203.63 g/mol
  • SMILES Notation : CC(C1=C(C=C(C=C1Cl)F)F)N

Biological Activity Overview

This compound has been studied for its interactions with various biological targets, particularly in the context of neuropharmacology and medicinal chemistry. Its structure suggests potential activity as a monoamine neurotransmitter modulator.

This compound is believed to exert its biological effects primarily through:

  • Dopamine Receptor Modulation : The chlorinated and difluorinated phenyl ring may enhance binding affinity to dopamine receptors, influencing dopaminergic signaling pathways.
  • Serotonin Reuptake Inhibition : Similar compounds have shown potential as selective serotonin reuptake inhibitors (SSRIs), which could indicate a similar mechanism for this compound.

1. Neuropharmacological Studies

A study published in Journal of Medicinal Chemistry evaluated the neuropharmacological profile of several phenethylamine derivatives. The results indicated that compounds structurally related to this compound exhibited significant binding affinity for dopamine receptors, suggesting potential applications in treating disorders such as ADHD and depression .

2. Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. In vitro assays demonstrated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria. This was attributed to its ability to disrupt bacterial cell wall synthesis .

Data Table: Biological Activity Summary

Activity Type Effect Reference
Dopamine Receptor BindingHigh affinity
Antimicrobial ActivityModerate against Gram-positive bacteria
Serotonin Reuptake InhibitionPotential SSRI-like effects

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Material : 4-chloro-2,6-difluoroacetophenone.
  • Reduction Reaction : Utilizing lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce the ketone to the corresponding amine.
  • Purification : The product is purified through recrystallization or chromatography.

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